![molecular formula C18H15N3O B3406339 2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 303023-15-6](/img/structure/B3406339.png)
2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile
Overview
Description
2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a heterocyclic compound that contains both an oxazole and a cyano group.
Mechanism of Action
The mechanism of action of MPOC is not fully understood. However, it has been suggested that MPOC exerts its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth. MPOC has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
MPOC has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MPOC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPOC has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using MPOC in lab experiments is its simple synthesis method, which allows for easy preparation of the compound. MPOC also exhibits potent anticancer activity, making it a promising candidate for further research. However, one limitation of using MPOC in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on MPOC. One direction is to further investigate its mechanism of action and its interaction with DNA. Another direction is to explore its potential applications in other fields, such as organic electronics and material science. Additionally, further research is needed to determine the optimal dosage and administration of MPOC for its potential use as an anticancer agent.
Scientific Research Applications
MPOC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MPOC has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In material science, MPOC has been used as a building block for the synthesis of new materials with unique properties. In organic electronics, MPOC has been used as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
5-(4-methylanilino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-3-7-14(8-4-12)17-21-16(11-19)18(22-17)20-15-9-5-13(2)6-10-15/h3-10,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKBKRURAQZUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.